molecular formula C20H16FNO3 B13414437 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-FLUOROBENZOYL)- CAS No. 50332-19-9

5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(p-FLUOROBENZOYL)-

Cat. No.: B13414437
CAS No.: 50332-19-9
M. Wt: 337.3 g/mol
InChI Key: IPSWFTDOPKIUBO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3-dioxolo ring fused to a carbazole scaffold, with partial hydrogenation at positions 6–9 and a p-fluorobenzoyl substituent at position 3.

Properties

CAS No.

50332-19-9

Molecular Formula

C20H16FNO3

Molecular Weight

337.3 g/mol

IUPAC Name

(4-fluorophenyl)-(5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl)methanone

InChI

InChI=1S/C20H16FNO3/c21-13-7-5-12(6-8-13)20(23)22-16-4-2-1-3-14(16)15-9-18-19(10-17(15)22)25-11-24-18/h5-10H,1-4,11H2

InChI Key

IPSWFTDOPKIUBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=C(C=C5)F)OCO4

Origin of Product

United States

Preparation Methods

Friedel–Crafts Acylation Mediated by Boron Trichloride

A primary method for synthesizing 1-substituted carbazole derivatives, including fluorobenzoyl-substituted carbazoles, utilizes boron trichloride (BCl3)-mediated Friedel–Crafts acylation starting from 9H-carbazole and 4-fluorobenzonitrile.

  • Reaction Conditions:

    • 9H-carbazole (starting material) and 4-fluorobenzonitrile are reacted in toluene.
    • 1 M BCl3 solution is added, and the mixture is heated to reflux for approximately 18 hours.
    • After cooling, hydrolysis is performed with water and dilute hydrochloric acid at 0 °C, followed by a second reflux step.
    • The crude product is purified by column chromatography to isolate the para-fluorobenzoyl carbazole derivative.
  • Mechanism Insights:

    • Initial formation of a 9-(dichloroboryl)-9H-carbazole intermediate.
    • Formation of a six-membered complex with the nitrile group of 4-fluorobenzonitrile.
    • Friedel–Crafts acylation proceeds regioselectively at the 1-position due to spatial proximity.
    • Hydrolysis of the ketimine intermediate yields the acylated product.
  • Yield and Purity:

    • The isolated yield is reported at approximately 38%.
    • The product is confirmed by single-crystal X-ray diffraction analysis, ensuring structural accuracy.

This method is detailed in a 2022 study published in Molbank and represents a reliable approach for introducing the p-fluorobenzoyl group onto the carbazole ring.

Synthesis of the 1,3-Dioxolo Ring and Tetrahydrocarbazole Core

The formation of the fused 1,3-dioxolo ring on the carbazole framework typically involves:

  • Cyclization Reactions:

    • Starting from a tetrahydrocarbazole precursor, the dioxolo ring is formed by intramolecular cyclization involving vicinal diol or appropriate methylene dioxy precursors.
    • This can be achieved under acidic conditions or via oxidative cyclization, depending on the substituents present.
  • Hydrogenation or Partial Reduction:

    • The tetrahydrocarbazole core is often synthesized by partial hydrogenation of the carbazole ring system.
    • Catalytic hydrogenation using palladium or other noble metal catalysts under controlled conditions yields the tetrahydro derivative.

While specific experimental details for this transformation on the exact compound are limited in the literature, analogous carbazole derivatives have been prepared using these standard synthetic organic chemistry techniques.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

Additional synthetic steps to introduce or modify substituents on the carbazole core, including the fluorobenzoyl group, may involve:

  • Suzuki-Miyaura Cross-Coupling:

    • Using bis(pinacolato)diboron reagents and palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.
    • Typical conditions involve dry tetrahydrofuran (THF), potassium carbonate as base, and reflux for several hours.
    • This method is useful for installing boronate esters as intermediates for further functionalization.
  • Other Catalytic Reactions:

    • Palladium-catalyzed coupling with aryl halides in the presence of bases such as potassium acetate or sodium tert-butoxide.
    • Reactions conducted in solvents like 1,4-dioxane or toluene at elevated temperatures (~95 °C).
  • Yields:

    • These reactions often provide moderate to good yields (70–85%) depending on the substrates and conditions.

These methodologies are well-documented in carbazole chemistry and provide routes to diversify the substitution pattern on the carbazole nucleus.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Notes
1 Friedel–Crafts Acylation 9H-carbazole, 4-fluorobenzonitrile, BCl3 Reflux in toluene, 18 h 38 Regioselective 1-position acylation; purification by column chromatography
2 Formation of 1,3-Dioxolo ring Acidic cyclization or oxidative methods Acidic medium or oxidants N/A Intramolecular cyclization on tetrahydrocarbazole precursor
3 Partial hydrogenation Pd catalyst, H2 Controlled hydrogenation N/A Conversion of carbazole to tetrahydrocarbazole core
4 Suzuki-Miyaura cross-coupling Pd(PPh3)4, bis(pinacolato)diboron, K2CO3 Reflux in THF, 6 h 70–85 Installation of boronate esters as intermediates for further substitution
5 Pd-catalyzed coupling with aryl halides Pd(dppf)Cl2, potassium acetate or NaOtBu 80–95 °C, 4–24 h 70–77 Used for functionalization of carbazole derivatives

Analytical and Structural Characterization

Chemical Reactions Analysis

Types of Reactions: 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include organic bases such as N,N-dimethylaniline and N,N-diethylaniline. The conditions often involve specific solvents and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- involves its interaction with various molecular targets and pathways. The compound’s fluorescence quenching with organic bases is attributed to photoinduced electron transfer, which is a key aspect of its photophysical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • Fluorinated Aromatics: The p-fluorobenzoyl group in the target compound likely improves membrane permeability and binding affinity compared to non-fluorinated analogs (e.g., chlorophenyl derivatives in chromeno-pyrimidines) . Fluorine’s electronegativity enhances dipole interactions with target proteins.
  • Dioxolo vs. Non-Dioxolo Cores: Compounds with benzo[d][1,3]dioxole moieties (e.g., anticonvulsant pyrazoles ) exhibit reduced CYP450-mediated metabolism compared to non-dioxolo counterparts, suggesting superior pharmacokinetics for the target compound.

Pharmacological Potential

While direct data on the target compound is unavailable, structural parallels to bioactive analogs suggest:

  • Anticonvulsant Activity : Similar to benzo[d][1,3]dioxole-pyrazoles, which inhibit voltage-gated sodium channels .
  • CNS Penetration : The fluorobenzoyl group and moderate logP (~3.5 predicted) align with blood-brain barrier permeability trends observed in trifluoromethyl-pyrazolo-pyrimidines .

Biological Activity

5H-1,3-Dioxolo(4,5-b)carbazole derivatives are a significant class of compounds known for their diverse biological activities. This article focuses on the biological activity of the specific compound 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(p-fluorobenzoyl)- , highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H16FNO3C_{20}H_{16}FNO_3, with a molecular weight of approximately 337.34 g/mol. Its structural characteristics contribute to its biological activity. The following table summarizes key physical properties:

PropertyValue
Molecular FormulaC20H16FNO3
Molecular Weight337.34 g/mol
Density1.43 g/cm³
Boiling Point443.3 °C at 760 mmHg
Flash Point221.9 °C

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. A study highlighted the anticancer effects of various N-substituted carbazoles against different cancer cell lines:

  • A549 Lung Carcinoma : Compounds with a fluoro group at the para position showed enhanced anticancer activity. Specifically, derivatives like N-ethyl-carbazole demonstrated IC50 values of 5.9 µg/mL against C6 glioma cells and 25.7 µg/mL against A549 cells .
  • Ehrlich’s Ascites Carcinoma (EAC) : Certain carbazole derivatives were effective against EAC cells, suggesting their potential as chemotherapeutic agents .

The biological activity of these compounds is often attributed to their ability to interact with cellular pathways:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Some carbazole derivatives act as AhR agonists, inducing the expression of cytochrome P450 enzymes such as CYP1A1 and CYP1B1 in breast cancer cells . This mechanism is similar to that observed with dioxin-like compounds.
  • Topoisomerase Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II, a target in cancer therapy. For example, a novel N-substituted carbazole inhibited topoisomerase II at concentrations significantly lower than standard drugs like etoposide .

Study on Antitumor Potential

In a detailed investigation by Kaushik et al., several N-substituted carbazoles were tested for their anticancer potential:

  • Compounds Tested : Compounds labeled as 17 , 18 , and 36 exhibited notable cytotoxicity against A549 cell lines.
  • Findings : The presence of electron-donating groups in these compounds was linked to increased basicity and enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5H-1,3-DIOXOLO[4,5-b]CARBAZOLE derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, starting with condensation reactions of substituted hydrazines with carbonyl intermediates. For example, pyrazoline precursors are formed via cyclization under acidic conditions, followed by functionalization (e.g., benzoylation) . Optimization includes adjusting solvent polarity (e.g., ethanol for crystallization), temperature (e.g., reflux for cyclization), and stoichiometry to improve yields (58–86% reported) . Characterization via 1^1H/13^{13}C NMR and IR spectroscopy is critical for verifying structural integrity, particularly focusing on diagnostic peaks like OCH2_2O (δ 5.93 ppm) or tert-butyl groups (δ 1.29 ppm) .

Q. How do spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in carbazole-based compounds?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., pyrazoline-H at δ 5.35 ppm), while 13^{13}C NMR confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and OCH2_2O (940–980 cm1^{-1}) are key .
  • MS : High-resolution MS validates molecular ion peaks (e.g., m/z 480.28 for C25_{25}H28_{28}N4_4O6_6) .

Q. What are the foundational biological screening protocols for anticonvulsant or neuroactive properties in carbazole derivatives?

  • Methodological Answer : Initial screens use in vivo models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) to assess anticonvulsant activity. Dose-response studies (10–100 mg/kg) and comparisons to standard drugs (e.g., phenytoin) are critical. In vitro assays (e.g., receptor binding studies for GABAA_A or NMDA targets) provide mechanistic insights .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of 5H-1,3-DIOXOLO[4,5-b]CARBAZOLE derivatives with neurological targets?

  • Methodological Answer : Docking software (AutoDock, Schrödinger Suite) models ligand-receptor interactions. For example, the p-fluorobenzoyl group may engage in hydrophobic interactions with GABAA_A receptor subunits. Parameters include grid box sizing (20–25 Å around the binding site) and scoring functions (e.g., binding energy < -6 kcal/mol). Validation via MD simulations (100 ns) assesses stability .

Q. What strategies reconcile contradictory data in biological activity across structurally similar carbazole analogs?

  • Methodological Answer :

  • Structural Analysis : Compare substituent effects (e.g., p-fluorobenzoyl vs. nitro/amino groups) using QSAR models.
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., cell line consistency, animal strain).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated analogs showing enhanced blood-brain barrier penetration) .

Q. How does the p-fluorobenzoyl moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Lipophilicity : LogP calculations (e.g., using ChemDraw) predict enhanced membrane permeability.
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .

Comparative and Theoretical Questions

Q. What conceptual frameworks guide the design of carbazole-based neuroactive compounds?

  • Methodological Answer : Link to GABAergic or serotonergic theories of seizure modulation. For example, the "pharmacophore model" for anticonvulsants emphasizes aryl groups for hydrophobic binding and hydrogen-bond acceptors (e.g., carbonyls) for target engagement .

Q. How do structural modifications (e.g., fluorination) align with bioisosteric replacement principles?

  • Methodological Answer : Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, enhancing metabolic stability and binding affinity. Compare IC50_{50} values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., COX-2 or MAO) .

Data Presentation

Structural Feature Impact on Activity Example Compounds
p-Fluorobenzoyl substituentEnhanced receptor binding affinityCompound 3 (Anticonvulsant ED50_{50} = 25 mg/kg)
tert-Butyl groupIncreased lipophilicityCompound 1 (LogP = 3.2)
Pyrazoline coreStabilized conformation for dockingCompound 21 (ΔG = -8.2 kcal/mol)

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